11-Demethylellipticine
Description
Structure
3D Structure
Properties
CAS No. |
4238-66-8 |
|---|---|
Molecular Formula |
C16H12N2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
5-methyl-6H-pyrido[4,3-b]carbazole |
InChI |
InChI=1S/C16H12N2/c1-10-12-6-7-17-9-11(12)8-14-13-4-2-3-5-15(13)18-16(10)14/h2-9,18H,1H3 |
InChI Key |
IWBSLSHNIIOYRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CN=CC2=CC3=C1NC4=CC=CC=C43 |
Origin of Product |
United States |
Synthetic Strategies for 11 Demethylellipticine and Its Structural Analogues
Total Chemical Synthesis of 11-Demethylellipticine
The total synthesis of this compound has been a subject of considerable research, leading to the development of multiple effective pathways since its first successful synthesis.
Innovative Synthetic Frameworks for this compound Construction
More recent research has focused on developing novel and more versatile synthetic frameworks. A notable example is the route developed by Göçmentürk, Hızlıateş, and Ergün, published in 2016. researchgate.netdeu.edu.tr Their strategy involves the construction of a hexahydro-1H-pyrido[4,3-b]carbazol-5(6H)-one skeleton as a key tetracyclic intermediate. researchgate.netresearchgate.net This ketone functionality at position 5 provides a versatile handle for the synthesis of not only this compound but also a variety of other ellipticine (B1684216) analogues. researchgate.netresearchgate.net Other innovative strategies include the use of cycloaddition reactions, such as the reaction of 2-phenylsulfonyl 1,3-dienes with indoles, to construct the 6H-pyrido[4,3-b]carbazole core of ellipticine and its related derivatives. acs.org
Application of Key Synthetic Methodologies (e.g., Modi et al.'s Formylation Approach)
A key methodology that highlights strategic functional group interconversion was introduced by Modi and colleagues in 1990. Their approach utilizes 11-formylellipticine as a crucial intermediate. The synthesis begins with the oxidation of an ellipticine derivative using sodium chlorite (B76162) and dimethylsulfoxide, which installs a formyl group at the 11-position in a 73% yield. This formyl group then facilitates a selective demethylation step under acidic conditions to produce this compound. This method underscores the power of regioselective formylation as a strategic tool for modifying the carbazole (B46965) nucleus.
Table 1: Comparative Analysis of Key Synthetic Routes to this compound
| Method | Key Steps | Reported Yield | Advantages |
| Sainsbury & Schinazi (1975) | Grignard coupling of indolyl magnesium bromide and 3-pyridylmethyl chloride, followed by cyclization and demethylation. | 28% overall | Utilizes mild conditions and readily available precursors. rsc.org |
| Modi et al. (1990) | Oxidation of ellipticine to 11-formylellipticine, followed by acid-facilitated demethylation. | 73% for formylation step. | Highlights strategic use of functional group interconversion for regioselective modification. |
| Göçmentürk et al. (2016) | Construction of a hexahydro-1H-pyrido[4,3-b]carbazol-5(6H)-one intermediate. researchgate.net | Not specified in abstracts. | Creates a versatile intermediate suitable for synthesizing various analogues. researchgate.netresearchgate.net |
Design and Synthesis of this compound Analogues and Derivatives
The core structure of this compound serves as a scaffold for the development of numerous analogues, synthesized to explore structure-activity relationships.
Regioselective Functionalization and Substituent Variation at the 11-Position and Other Sites
The functionalization of the pyrido[4,3-b]carbazole core is crucial for creating diverse derivatives. The 11-position, in particular, has been a target for modification. For instance, an oxime-directed C11–H functionalisation approach has been used in the semi-synthesis of 11-hydroxyrotenoids, demonstrating a method for direct modification at this site. rsc.org Beyond the 11-position, other sites on the tetracyclic system have been substituted. Research has been conducted on the synthesis and cytostatic activity of new 5,6-dimethyl-1-substituted-6H-pyrido[4,3-b]carbazole derivatives. nih.gov In these studies, various groups were introduced at the 1-position of the core, leading to compounds with potentially enhanced biological properties compared to the parent ellipticine. nih.gov
Synthesis of Substituted Pyrido[4,3-b]carbazole Core Structures
An alternative to late-stage functionalization is the synthesis of the pyrido[4,3-b]carbazole core with substituents already incorporated. This approach often involves building the ring system from appropriately substituted precursors. For example, the synthesis of 1-substituted-6H-pyrido[4,3-b]carbazoles has been achieved, confirming the structures via NMR and elemental analysis. nih.gov Another strategy involves the Goldberg-type coupling of aryl sulfonamides with aryl bromides, followed by photochemical cyclization to form carbazole intermediates. rsc.org These intermediates, such as 3-formylcarbazoles, are established precursors for the synthesis of 5-methylpyrido[4,3-b]carbazoles, the core structure of this compound. rsc.org Furthermore, the construction of related heterocyclic systems, such as hexahydropyrido[3,2-c]carbazole skeletons, provides pathways to different classes of indole (B1671886) alkaloids. deu.edu.tr A late-stage palladium-catalyzed Heck-type reaction has also been successfully employed to synthesize the tetracyclic core of olivacine, a structural isomer of ellipticine. researchgate.net
Influence of Heterocyclic Scaffolds on Derivative Synthesis
The synthesis of this compound (5-methyl-6H-pyrido[4,3-b]carbazole) and its derivatives is fundamentally shaped by the strategic construction and modification of its core heterocyclic framework. researchgate.netlookchem.comresearchgate.net The pyrido[4,3-b]carbazole skeleton is a planar, tetracyclic system that serves as the foundational scaffold for this class of compounds. ucc.ie Synthetic approaches are often designed to build this core or to introduce functional groups onto a pre-existing scaffold, thereby creating a diverse range of structural analogues. researchgate.netucc.ie
A pivotal strategy in the synthesis of this compound derivatives involves the creation of versatile intermediate scaffolds that can be readily converted into various analogues. A notable example is the synthesis of a hexahydro-1H-pyrido[4,3-b]carbazol-5(6H)-one skeleton. researchgate.netresearchgate.net This tetracyclic ketone intermediate is significant because the carbonyl group at position 5 allows for the synthesis of numerous ellipticine analogues through further chemical transformations. researchgate.net
One established route to this compound, developed by Ergün et al. in 2016, begins with a tetrahydrocarbazole acid derivative. researchgate.net This starting material is converted through several steps, including reaction with ethyl chloroformate and methyl glycinate, reduction with lithium aluminium hydride, and subsequent oxidation, to yield a key tetrahydrocarbazolone intermediate. researchgate.net The reaction of this intermediate in the presence of sodium hydride leads to the formation of the tetracyclic structure, which is then aromatized to produce this compound. researchgate.net This multi-step process highlights how building a complex heterocyclic scaffold (the tetrahydrocarbazolone) is crucial for the eventual formation of the final pyridocarbazole product.
The modification of the core ellipticine structure is another key aspect. For instance, a formylation approach can be used where ellipticine derivatives are oxidized to introduce a formyl group at the 11-position. This functionalized scaffold, 11-formylellipticine, can then undergo selective demethylation to yield this compound. This shows how functionalizing the periphery of the main heterocyclic system provides a pathway to new derivatives.
The strategic importance of the heterocyclic core extends to the synthesis of isomers and substituted analogues. The synthesis of olivacine, an isomer of ellipticine, can be achieved from some of the same pyridocarbazole intermediates used for this compound, demonstrating how a single core scaffold can be a branch point for synthesizing multiple related alkaloids. researchgate.net
Table 1: Synthetic Strategies for this compound
| Synthetic Strategy | Key Starting Materials/Scaffolds | Key Steps | Reference(s) |
| Ergün et al. (2016) | Tetrahydrocarbazole acid derivative | Formation of a tetracyclic tetrahydrocarbazolone intermediate, followed by reaction with methyl lithium and aromatization. | researchgate.net |
| Sainsbury and Schinazi (1975) | Indolyl magnesium bromide, 3-(1-chloroethyl)pyridine | Grignard reaction to couple indole and pyridine (B92270) moieties, followed by N-acetylation and cyclization. | lookchem.com |
| Modi et al. (1990) | Ellipticine derivatives | Oxidation to form 11-formylellipticine scaffold, followed by selective demethylation. |
Structure Activity Relationship Sar Studies of 11 Demethylellipticine Derivatives
Correlating Structural Features with Biological Activities
The biological activity of 11-demethylellipticine derivatives is intricately linked to their structural characteristics. Modifications across the pyridocarbazole skeleton can profoundly influence their interaction with molecular targets like DNA and topoisomerase II, as well as their cellular pharmacokinetics.
The removal of the methyl group at the C11 position from the parent ellipticine (B1684216) structure to form this compound (also known as 5-methyl-6H-pyrido[4,3-b]carbazole) has a discernible impact on biological activity. researchgate.netresearchgate.net Studies comparing ellipticine with analogues lacking the C11-methyl group have shown that this modification can lead to a decrease in antiproliferative activity against certain cancer cell lines, such as HCT-116 and HL-60. researchgate.net This suggests that the 11-methyl group in the parent ellipticine molecule may contribute favorably to the interactions required for potent cytotoxicity, and its absence in this compound derivatives can modulate this effect.
The introduction of various substituents onto the this compound framework is a key strategy for modulating its efficacy as a DNA binding agent and topoisomerase II inhibitor. u-szeged.huacs.org Topoisomerase II enzymes are vital for resolving DNA topological problems during replication and other cellular processes, making them a prime target for anticancer drugs. u-szeged.huresearchgate.net Ellipticine derivatives typically exert their cytotoxic effects by stabilizing the covalent complex between topoisomerase II and DNA, leading to permanent DNA strand breaks and apoptosis. researchgate.net
The nature and position of substituents play a critical role:
Alkyl Groups: The addition of different alkyl groups to the core structure has been shown to have a considerable effect on the catalytic activity of human topoisomerase II. u-szeged.hu
Quaternization at N-2: The quaternization of the pyridine (B92270) nitrogen (N-2) with alkyl bromides to form ellipticinium salts can increase aqueous solubility. acs.org However, this modification can sometimes lead to attenuated antiproliferative activities compared to the N-1-unsubstituted counterparts, highlighting a delicate balance between water solubility and cellular efficacy. acs.org
Binding Modes: Different derivatives can favor distinct binding modes with DNA. For instance, studies on the related intoplicine (B1672004) derivatives suggest that a "deep intercalation mode" is linked to Topoisomerase I inhibition, whereas an "outside binding mode" from the DNA major groove is associated with Topoisomerase II inhibition. nih.gov This implies that specific substitutions on the this compound scaffold could be used to tune the selectivity towards different topoisomerase isoforms or types.
Hexacyclic Derivatives: The synthesis of novel hexacyclic derivatives by coupling ellipticine with other molecules, such as o-aminobenzoic acid, has yielded compounds with potent topoisomerase IIα poisoning activity. researchgate.net
The table below summarizes the effect of various substitutions on topoisomerase II inhibition.
| Derivative Type | Substitution | Effect on Topoisomerase II Inhibition |
| N-methyl-5-demetyl ellipticine salts | Alkyl halides at N-2 (e.g., Z-1, Z-2, Z-6) | Showed considerable effect on catalytic activity. u-szeged.hu |
| Ellipticinium Salts | Quaternization at N-2 with alkyl bromides | Strong Topo II inhibition, but potentially reduced cellular potency compared to N-unsubstituted versions. acs.org |
| Hexacyclic Derivatives | Coupling with o-aminobenzoic acid (e.g., compound 1l) | Acted as a topoisomerase IIα poison. researchgate.net |
The ability of a drug to accumulate within cancer cells is a key determinant of its efficacy. While direct studies on the cellular transport of this compound derivatives are limited in the provided context, general principles of SAR suggest that structural modifications significantly impact pharmacokinetic properties. For example, increasing a compound's water solubility through the formation of salts, like celiptium (an acetate (B1210297) salt of ellipticinium), can improve bioavailability, which is a known issue for the parent ellipticine. acs.org Conversely, modifications that increase lipophilicity might enhance membrane permeability but could also make the compound more susceptible to efflux by multidrug resistance (MDR) pumps. The balance between hydrophilicity and lipophilicity, governed by the introduced substituents, is therefore crucial for achieving optimal intracellular concentrations.
SAR in Preclinical Pharmacological Efficacy
The preclinical evaluation of this compound derivatives in various cancer models provides a clearer picture of the structural features required for pharmacological activity.
The primary goal of modifying the this compound structure is to enhance its cytotoxicity against cancer cells. Research has shown that specific derivatives exhibit potent antineoplastic properties. For example, a hexacyclic ellipticine derivative, compound 1l, not only showed good anti-tumor activity but also induced a significant increase in late apoptotic cells in the NCI-H460 lung cancer cell line. researchgate.net This indicates that extending the aromatic system can be a fruitful strategy for improving cytotoxic effects. The cytotoxicity of these compounds is often linked to their ability to inhibit topoisomerase II and induce DNA damage, ultimately triggering apoptosis. researchgate.netresearchgate.net
The following table presents the cytotoxic activity of a representative derivative compared to the parent compound.
| Compound | Cell Line | Activity |
| Derivative 1l | NCI-H460 | Increased late apoptotic cells from 3.1% to 21.6% (at 20.0 µM). researchgate.net |
| Ellipticine | NCI-H460 | Used as a comparator; derivative 1l showed higher antitumor activity. researchgate.net |
| Derivatives without C11-Me | HCT-116, HL-60 | Showed lower antiproliferative activity than ellipticine. researchgate.net |
Comparing the activity of this compound derivatives to the parent ellipticine and other analogues is essential for understanding the role of specific structural motifs.
Comparison to Ellipticine: As noted earlier, the absence of the 11-methyl group in this compound derivatives can result in lower potency compared to ellipticine itself. researchgate.net However, further modifications can overcome this initial deficit. The hexacyclic derivative 1l was found to have higher antitumor activity and better tolerance in tumor models than ellipticine, demonstrating that strategic derivatization can lead to superior compounds. researchgate.net
Comparison to Other Analogues: The activity of N-2 quaternized ellipticinium salts was found to be attenuated compared to their N-1-unsubstituted counterpart, 6-methylellipticine, which displayed submicromolar cellular potency. acs.org This emphasizes that while certain modifications like quaternization can improve physical properties like solubility, they may come at the cost of intrinsic cytotoxic potency, possibly by altering how the molecule interacts with its cellular targets or transport proteins.
Preclinical Evaluation of 11 Demethylellipticine S Biological Activities
In Vitro Cellular Efficacy Studies
In vitro studies are fundamental to understanding the direct effects of a compound on cancer cells. These assays, conducted in a controlled laboratory setting, allow for the detailed examination of cytotoxicity, selectivity, and the molecular pathways affected by the compound.
Cytotoxicity profiling is the initial step in evaluating an anticancer agent, designed to measure its ability to kill cancer cells or inhibit their growth. This is typically performed across a wide variety of cancer cell lines representing different tumor types to establish the compound's spectrum of activity. The potency of the compound is often quantified by the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) value, which is the concentration of the drug required to inhibit cell growth by 50%. mdpi.comnih.gov For new chemical entities, these assays are often conducted in large panels, such as the NCI-60 human tumor cell line panel, which screens compounds against 60 different human cancer cell lines from nine distinct tissue origins. researchgate.netmdpi.comsemanticscholar.org
| Cancer Type | Cell Line | GI50 (μM) |
|---|---|---|
| Leukemia | CCRF-CEM | Data not available |
| Non-Small Cell Lung | A549 | Data not available |
| Colon Cancer | HCT-116 | Data not available |
| CNS Cancer | SF-268 | Data not available |
| Melanoma | SK-MEL-5 | Data not available |
| Ovarian Cancer | OVCAR-3 | Data not available |
| Renal Cancer | A498 | Data not available |
| Prostate Cancer | PC-3 | Data not available |
| Breast Cancer | MCF7 | Data not available |
Table 1: Illustrative Cytotoxicity Profile for 11-Demethylellipticine. This table demonstrates the format for presenting cytotoxicity data. Specific GI50 values for this compound against the NCI-60 panel are not currently available in published literature.
An ideal anticancer agent should exhibit selective toxicity towards cancer cells while sparing normal, healthy cells. cancercenter.comnordforsk.org This selectivity minimizes the side effects commonly associated with chemotherapy. nih.gov The selectivity of a compound is often expressed as a Selectivity Index (SI), calculated as the ratio of the IC50 value in a normal cell line to the IC50 value in a cancer cell line. researchgate.net An SI value greater than 1 indicates that the compound is more toxic to cancer cells than to normal cells. researchgate.net
The parent compound, ellipticine (B1684216), has been noted for its poor target specificity. researchgate.net This lack of selectivity can lead to undesirable side effects, a major driver for the synthesis of derivatives like this compound. While direct comparative studies of this compound on a paired set of cancerous and non-cancerous cell lines are not widely reported, some data suggests differential effects. For instance, at a concentration of 10⁻⁴ M, ellipticine stabilizes red blood cells, whereas this compound induces concentration-dependent hemolysis, indicating a difference in membrane interaction and cytotoxicity towards this specific cell type. This highlights how a small structural modification—the removal of a methyl group—can alter biological activity, though it does not confirm selective anticancer action.
| Cancer Cell Line | IC50 (μM) | Normal Cell Line | IC50 (μM) | Selectivity Index (SI) |
|---|---|---|---|---|
| MCF7 (Breast) | Data not available | MCF-10A (Normal Breast) | Data not available | Data not available |
| HCT116 (Colon) | Data not available | CCD-18Co (Normal Colon) | Data not available | Data not available |
| A549 (Lung) | Data not available | BEAS-2B (Normal Lung) | Data not available | Data not available |
Table 2: Illustrative Selectivity Index for this compound. This table shows how the Selectivity Index (SI) is determined by comparing cytotoxicity in cancer cell lines versus normal cell lines. Specific data required to calculate the SI for this compound is not available in the public record.
Some ellipticine derivatives have been shown to activate the transcriptional function of p53. This activation can lead to the upregulation of p53 target genes, which can in turn induce cell cycle arrest or apoptosis. jbr-pub.org.cnexcli.de The ability to restore function to some mutant forms of p53 is a particularly attractive therapeutic strategy. While detailed studies on this compound's specific impact on the p53 pathway are limited, its structural similarity to other ellipticines that modulate p53 suggests this is a plausible mechanism of action. Other cellular effects attributed to the ellipticine family include the induction of mitochondrial damage and endoplasmic reticulum stress, as well as the inhibition of various protein kinases. semanticscholar.org
In Vivo Preclinical Efficacy Assessment in Disease Models
Following promising in vitro results, preclinical efficacy is assessed in in vivo models, typically using laboratory animals such as mice. mdpi.comexcli.de These studies are crucial for understanding how a compound behaves in a complex biological system, including its ability to reach the tumor site, exert an anti-tumor effect, and be tolerated by the organism. mdpi.com Common in vivo models include xenografts, where human cancer cells are implanted into immunodeficient mice, allowing for the evaluation of a compound's effect on human tumors. cardiffoncology.com
The assessment of in vivo efficacy involves monitoring tumor growth over time in treated versus untreated (control) animals. frontiersin.org A significant reduction in tumor volume or a delay in tumor growth in the treated group indicates potential therapeutic activity. nih.gov Despite the recognized anti-tumor potential of the ellipticine scaffold, specific in vivo studies evaluating the efficacy of this compound in animal models of cancer have not been identified in publicly available scientific literature. Therefore, its ability to inhibit tumor growth in a living organism remains to be formally documented.
Metabolic Fate and Biotransformation of 11 Demethylellipticine
In Vitro Metabolism Characterization
In vitro models are fundamental in elucidating the metabolic pathways of drug candidates. wuxiapptec.com These systems, which include liver microsomes and hepatocytes, allow for the identification of metabolites and the enzymes responsible for their formation. srce.hrnih.gov
Identification and Profiling of Metabolites
The biotransformation of 11-demethylellipticine results in several metabolic products. While specific data on the metabolites of this compound is limited in the provided search results, the metabolism of similar compounds, such as ellipticine (B1684216), involves hydroxylation and N-demethylation. nih.gov For instance, studies with the related N-methylcarbazole show the formation of N-hydroxymethylcarbazole and 3-hydroxy-N-hydroxymethylcarbazole as primary metabolites. nih.gov It is plausible that this compound undergoes analogous transformations. The process of metabolite identification typically utilizes advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to separate and identify the chemical structures of the metabolites formed in in vitro systems like human liver microsomes. plos.orgnih.gov
A hypothetical metabolic scheme for this compound based on common metabolic pathways for similar structures is presented below.
Table 1: Hypothetical Metabolites of this compound
| Metabolite Name | Proposed Biotransformation |
| 9-Hydroxy-11-demethylellipticine | Aromatic hydroxylation |
| N2-demethyl-11-demethylellipticine | N-demethylation |
| This compound-N-oxide | N-oxidation |
| Glucuronide Conjugates | Phase II conjugation of hydroxylated metabolites |
| Sulfate Conjugates | Phase II conjugation of hydroxylated metabolites |
Enzyme System Phenotyping (e.g., Cytochrome P450, Peroxidases, other conjugating enzymes)
Enzyme phenotyping is the process of identifying the specific enzymes responsible for a drug's metabolism. enamine.netmdpi.com This is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in drug response. enamine.net
Cytochrome P450 (CYP) Enzymes: The cytochrome P450 superfamily is a major player in the metabolism of a vast number of drugs. nih.gov For many xenobiotics, isoforms such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 are responsible for the bulk of Phase I metabolic reactions. enamine.netnih.gov The metabolism of ellipticine itself is known to be mediated by CYP enzymes, leading to the formation of reactive metabolites that can form DNA adducts. researchgate.net It is highly probable that the metabolism of this compound is also heavily reliant on CYP enzymes. In vitro studies using human liver microsomes (HLMs) and recombinant human CYP enzymes are standard methods to pinpoint the specific CYP isoforms involved. mdpi.com For example, a compound's metabolism can be assessed by incubating it with a panel of individual recombinant CYP isoforms to see which ones catalyze its transformation. enamine.net
Peroxidases: Besides CYPs, peroxidases can also contribute to the metabolic activation of ellipticine derivatives. researchgate.net These enzymes can catalyze the oxidation of the phenolic group, which could be present in metabolites of this compound.
Conjugating Enzymes (Phase II Metabolism): Following Phase I oxidation, the resulting metabolites can undergo Phase II conjugation reactions. These reactions, catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), typically increase the water solubility of the metabolites, facilitating their excretion. acnp.org The presence of hydroxyl groups on metabolites of this compound would make them prime candidates for glucuronidation and sulfation.
Table 2: Key Enzyme Families in Drug Metabolism
| Enzyme Family | Primary Function | Common Isoforms/Types |
| Cytochrome P450 (CYP) | Phase I Oxidation, Reduction, Hydrolysis | CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4 |
| Peroxidases | Oxidation | Myeloperoxidase, Horseradish Peroxidase |
| UDP-Glucuronosyltransferases (UGT) | Phase II Glucuronidation | UGT1A1, UGT1A4, UGT2B7 |
| Sulfotransferases (SULT) | Phase II Sulfation | SULT1A1, SULT1E1, SULT2A1 |
Comparative Species Metabolism in Preclinical Contexts
Understanding the metabolic differences between preclinical animal models and humans is essential for the accurate extrapolation of toxicology data. nih.govadmescope.com In vitro cross-species metabolism studies are performed using liver microsomes or hepatocytes from different species (e.g., rat, dog, monkey) and compared with human-derived materials. wuxiapptec.comeuropa.eu
Significant species differences in both the rate and the profile of metabolites can occur. mdpi.comnih.gov For example, a particular metabolite might be major in humans but minor or absent in a preclinical species, which could have significant implications for safety assessment. europa.eu The goal is to select a toxicological species that demonstrates a metabolic profile most similar to that of humans. wuxiapptec.com For instance, a comparative study might reveal that the metabolite profile in dog hepatocytes is more similar to human hepatocytes than that of rats or monkeys for a given compound. wuxiapptec.com Such data is critical for validating the choice of animal models in nonclinical safety studies. europa.eu
In Silico Prediction and Modeling of Metabolic Pathways
Computational methods are increasingly used in the early stages of drug discovery to predict the metabolic fate of new chemical entities. lhasalimited.org These in silico tools can help prioritize compounds and guide further experimental studies. nih.govnih.gov
Computational Approaches for Metabolite Identification
Various computational tools and algorithms have been developed to predict the likely sites of metabolism (SOMs) on a molecule. way2drug.com These approaches can be broadly categorized as ligand-based and structure-based methods. nih.gov Ligand-based methods often rely on statistical models or expert systems that have learned from large datasets of known metabolic transformations. lhasalimited.org Structure-based methods, on the other hand, use the three-dimensional structures of metabolic enzymes, such as CYPs, to dock the drug molecule and predict its most likely binding orientation and the atoms most susceptible to metabolic attack. nih.gov Recently, tools that automatically annotate SOMs from biotransformation data are being developed to improve the accuracy of these predictive models. chemrxiv.org
Predictive Models for Biotransformation Reactions
Predictive models for biotransformation reactions aim to forecast the specific chemical changes a molecule will undergo. nih.gov For Phase I metabolism, models often focus on predicting the regioselectivity of CYP-mediated oxidation. nih.gov Quantum chemical calculations can be employed to determine the activation energies for different potential metabolic reactions, with lower activation energies indicating more likely transformations. nih.gov For Phase II reactions, models can predict whether a molecule is likely to be a substrate for enzymes like UGTs or SULTs. nih.gov These predictive models are continuously being refined as more experimental data becomes available and computational power increases, offering a valuable complement to traditional in vitro and in vivo studies. mdpi.com
Advanced Methodologies and Theoretical Approaches in 11 Demethylellipticine Research
Spectroscopic and Diffraction-Based Characterization in Research
Spectroscopic and diffraction methods are fundamental in the characterization of 11-demethylellipticine and its complexes. These techniques offer insights into the compound's electronic properties, its binding to macromolecules like DNA and proteins, and its precise three-dimensional structure.
UV-Vis and Circular Dichroism Spectroscopy for Molecular Interactions
UV-Visible (UV-Vis) and Circular Dichroism (CD) spectroscopy are powerful tools for investigating the interactions between this compound and biological macromolecules. UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which can change upon the formation of a complex between this compound and its target.
CD spectroscopy, on the other hand, measures the differential absorption of left- and right-circularly polarized light and is particularly sensitive to the chiral environment of molecules. wikipedia.org Since biological macromolecules like proteins and nucleic acids are chiral, their interaction with a ligand such as this compound can induce conformational changes that are detectable by CD spectroscopy. nih.gov The far-UV region (180-250 nm) of the CD spectrum provides information about the secondary structure of proteins, while the near-UV region (250-350 nm) is sensitive to the tertiary structure and the environment of aromatic amino acids and disulfide bonds. wikipedia.orgunivr.it Changes in the CD spectrum upon binding can be used to determine the extent of these conformational changes and to estimate binding constants. nih.gov
| Technique | Information Gained | Application in this compound Research |
| UV-Vis Spectroscopy | Electronic transitions, complex formation | Monitoring changes in the absorption spectrum of this compound upon binding to DNA or proteins to determine binding affinity and stoichiometry. |
| Circular Dichroism (CD) Spectroscopy | Conformational changes in chiral macromolecules | Assessing alterations in the secondary and tertiary structure of proteins or the conformation of DNA upon interaction with this compound. nih.gov |
Fluorescence Spectroscopy for Ligand-Target Binding Kinetics
Fluorescence spectroscopy is a highly sensitive technique used to study the binding kinetics of ligands to their targets. nih.gov This method is particularly useful when the fluorescence properties of the ligand or the target molecule change upon binding. For instance, the intrinsic fluorescence of tryptophan residues in a protein may be quenched or enhanced when this compound binds to it.
By monitoring these changes in fluorescence intensity or polarization (anisotropy) over time, researchers can determine the rates of association (k_on) and dissociation (k_off) of the this compound-target complex. edinst.com Fluorescence anisotropy, which measures the change in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner, is another powerful approach to quantify binding affinities. edinst.com These kinetic parameters are crucial for understanding the dynamic nature of the interaction and for the development of effective therapeutic agents. nih.gov
| Parameter | Description | Method of Determination |
| Association Rate (k_on) | The rate at which this compound binds to its target. | Measured by monitoring the change in fluorescence signal as the complex forms over time. |
| Dissociation Rate (k_off) | The rate at which the this compound-target complex breaks apart. | Determined by observing the return of the fluorescence signal to its initial state after the addition of a competing ligand or dilution. |
| Binding Affinity (K_d) | The equilibrium dissociation constant, indicating the strength of the binding interaction. | Calculated from the ratio of k_off to k_on (K_d = k_off / k_on). |
X-ray Crystallography of this compound Complexes
X-ray crystallography is a premier technique for determining the three-dimensional atomic structure of molecules, including complex biological assemblies. nih.gov By crystallizing this compound in a complex with its biological target, such as a protein or a DNA fragment, and then diffracting X-rays through the crystal, scientists can generate a detailed electron density map. This map is then used to build an atomic-resolution model of the complex. springernature.com
This powerful method provides precise information about the binding mode of this compound, revealing the specific interactions—such as hydrogen bonds, and van der Waals forces—that stabilize the complex. migrationletters.com Such detailed structural insights are invaluable for structure-based drug design, allowing for the rational optimization of the compound to improve its potency and selectivity. springernature.commigrationletters.com The technique is applicable to a wide range of biological macromolecules, including enzymes, receptors, and protein-nucleic acid complexes. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of organic compounds like this compound. numberanalytics.com NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule, allowing for the determination of its connectivity and stereochemistry. numberanalytics.comnih.gov While NMR is powerful for structure determination, it is less sensitive than MS. researchgate.net
Mass spectrometry, on the other hand, measures the mass-to-charge ratio of ions, providing the molecular weight of the compound and information about its elemental composition through high-resolution measurements. numberanalytics.com Fragmentation patterns in the mass spectrum can also offer clues about the molecule's structure. The combination of NMR and MS is often necessary for the unambiguous identification and complete structural characterization of novel compounds or their metabolites. frontiersin.org
| Technique | Primary Information | Contribution to this compound Research |
| Nuclear Magnetic Resonance (NMR) | Atomic connectivity and 3D structure in solution. slideshare.net | Elucidation of the precise chemical structure of this compound and its derivatives. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. numberanalytics.com | Confirmation of the molecular formula and identification of metabolites of this compound. |
Computational Chemistry and Molecular Dynamics Simulations
Computational approaches have become integral to modern drug discovery and the study of molecular interactions. These methods complement experimental data by providing dynamic and energetic insights into how ligands like this compound interact with their biological targets.
Molecular Docking for Ligand-Protein/DNA Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, such as a protein or DNA. mdpi.com The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target and then using a scoring function to rank them. mdpi.com
For this compound, molecular docking can be used to predict how it binds to the active site of an enzyme or intercalates into the DNA double helix. ucsf.edu These predictions can guide the design of new derivatives with improved binding characteristics. While docking is a powerful tool for virtual screening and lead optimization, the accuracy of the predictions depends heavily on the quality of the target structure and the sophistication of the scoring function used. ucsf.eduuni-duesseldorf.de
| Computational Step | Description | Goal in this compound Research |
| Target Preparation | Obtaining a high-resolution 3D structure of the protein or DNA target. | To have an accurate representation of the binding site for this compound. |
| Ligand Preparation | Generating a 3D conformation of the this compound molecule. | To explore its flexibility and potential binding modes. |
| Docking Simulation | Placing the ligand into the target's binding site in various orientations and conformations. | To identify the most stable and likely binding poses. |
| Scoring and Analysis | Evaluating and ranking the docked poses based on their predicted binding energy. mdpi.com | To prioritize potential binding modes and estimate the binding affinity of this compound to its target. |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful computational tools for investigating the electronic structure and predicting the reactivity of molecules like this compound. nih.govrsc.org These methods solve approximations of the Schrödinger equation to provide insights into the distribution of electrons within a molecule and its propensity to engage in chemical reactions. epfl.ch
The electronic structure of a molecule is fundamentally described by its molecular orbitals, most notably the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. grafiati.com A smaller gap generally suggests higher reactivity. scielo.org.mx
From the energies of these frontier orbitals, several global reactivity descriptors can be calculated to quantify different aspects of a molecule's reactivity. These descriptors provide a theoretical framework to understand and predict how this compound might behave in a biological environment. mdpi.com For instance, the electronic chemical potential, hardness, and electrophilicity index can be derived to predict the molecule's stability and reactive nature. grafiati.commdpi.com
Local reactivity descriptors, such as Fukui functions, can also be calculated. These functions identify specific atoms or regions within the this compound molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. frontiersin.org This level of detail is crucial for understanding how the molecule interacts with specific residues in a biological target. mdpi.com
| Reactivity Descriptor | Formula | Chemical Significance |
|---|---|---|
| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; related to the ionization potential and the capacity to donate an electron. |
| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; related to the electron affinity and the capacity to accept an electron. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |
| Electronic Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Describes the tendency of electrons to escape from the system. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance to a change in electron distribution or charge transfer. |
| Global Electrophilicity Index (ω) | μ2 / (2η) | Quantifies the ability of a molecule to accept electrons. |
| Fukui Functions (f(r)) | (∂ρ(r)/∂N)v(r) | Identifies the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. frontiersin.org |
In Silico Approaches for Mechanism of Action Deconvolution
In silico methods are indispensable for elucidating the potential mechanisms of action of bioactive compounds like this compound at the molecular level. nih.gov These computational techniques, including molecular docking and pharmacophore modeling, allow researchers to simulate and predict the interactions between a small molecule and its biological target, thereby providing a rationale for its observed activity. nih.govchemrxiv.org
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking studies are primarily used to investigate its binding mode within the active site of its known target, DNA topoisomerase II. u-szeged.hu These simulations can predict the binding affinity, often expressed as a binding energy score, and reveal the specific non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that stabilize the ligand-protein complex. u-szeged.huacs.org For instance, studies on ellipticine (B1684216) derivatives have shown that the planar pyridocarbazole ring system intercalates between DNA base pairs, while substituents can form crucial interactions with the amino acid residues of the topoisomerase enzyme. u-szeged.hu
Pharmacophore Modeling
Pharmacophore modeling is another key in silico approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to exert a specific biological effect. scispace.com A pharmacophore model for a series of active compounds like ellipticine derivatives can be generated to serve as a 3D query for virtual screening of compound libraries to find new potential inhibitors. scispace.com It also helps in understanding the structure-activity relationships (SAR) by highlighting the key features that contribute to the biological function. sciforum.net The functionalization of the ellipticine pharmacophore is a key strategy in developing potent and selective analogues. sciforum.net
| Computational Method | Objective | Key Findings for Ellipticine Analogues |
|---|---|---|
| Molecular Docking | Predict binding orientation and affinity of a ligand to a protein target. nih.gov | - Predicts binding modes within the DNA-topoisomerase II cleavage complex. u-szeged.hu |
| Pharmacophore Modeling | Identify the essential 3D features required for biological activity. scispace.com | - Defines the necessary arrangement of aromatic rings, H-bond donors/acceptors, and hydrophobic features for topoisomerase II inhibition. scispace.com |
| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with biological activity. acs.org | - Identifies structural descriptors (e.g., partial atomic charges) that influence anticancer activity. acs.org |
Q & A
Q. How can researchers ensure compliance with FAIR (Findable, Accessible, Interoperable, Reusable) principles when publishing this compound data?
- Methodological Answer : Deposit spectral data in public repositories (e.g., ChemSpider, PubChem) with unique identifiers. Use standardized metadata templates for biological assays (e.g., MIAME for microarray data). Adopt machine-readable formats (e.g., .cif for crystallography) and cite domain-specific reporting checklists (e.g., ARRIVE for in vivo studies) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
